Cabergoline Exhibits 34-Fold Greater In Vitro Prolactin Suppression Potency Than Bromocriptine in Pituitary Lactotroph Cells
In primary cultures of rat anterior pituitary cells, cabergoline inhibited prolactin secretory activity with an IC₅₀ of 0.1 nmol/L, whereas bromocriptine required a concentration of 3.4 nmol/L to achieve the same 50% inhibition [1]. This represents a 34-fold potency advantage for cabergoline at the cellular target level, directly reflecting its higher D₂ receptor affinity and longer receptor occupancy time [1].
| Evidence Dimension | In vitro prolactin secretion inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 0.1 nmol/L |
| Comparator Or Baseline | Bromocriptine IC₅₀ = 3.4 nmol/L |
| Quantified Difference | 34-fold lower IC₅₀ (higher potency) for cabergoline |
| Conditions | Rat anterior pituitary cell cultures; prolactin secretory activity measured as 50% inhibition concentration |
Why This Matters
For procurement in prolactin-signaling research, cabergoline achieves maximal target engagement at substantially lower concentrations, reducing the mass of compound required per experiment and minimizing potential off-target effects from excess ligand.
- [1] Rains CP, Bryson HM, Fitton A. Cabergoline. A review of its pharmacological properties and therapeutic potential in the treatment of hyperprolactinaemia and inhibition of lactation. Drugs. 1995;49(2):255–279. doi:10.2165/00003495-199549020-00009. View Source
